
ICG-Sulfo-OSu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ICG-Sulfo-OSu, also known as this compound, is a useful research compound. Its molecular formula is C49H52N3NaO10S2 and its molecular weight is 930.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
化学反应分析
Key Reaction Protocols:
-
Antibody Labeling :
Panitumumab, an EGFR-targeting mAb, is incubated with ICG-Sulfo-OSu in a 0.1 M Na₂HPO₄ buffer (pH 8.5) at molar ratios ranging from 5:1 to 20:1 (dye-to-antibody) . The reaction occurs at room temperature for 30 minutes, followed by purification via size-exclusion HPLC (SE-HPLC) or Sephadex G50 columns .
Reaction Ratio (this compound:mAb) | Aggregate Formation (%) | Conjugate Yield (%) | ICG Molecules per mAb |
---|---|---|---|
5:1 | 14 | 72 | 1 |
10:1 | 30 | 53 | 2 |
20:1 | 51 | 19 | 5 |
Data from SE-HPLC analysis of panitumumab conjugates . |
-
PEGylated Derivatives :
To mitigate aggregation, short PEG linkers (PEG4/PEG8) are inserted between ICG and the NHS ester, improving covalent binding efficiency. ICG-PEG4-Sulfo-OSu conjugates show 99% purity post-HPLC and enhanced tumor-targeting specificity compared to non-PEGylated variants .
Non-Covalent Interactions:
This compound’s amphiphilic nature drives hydrophobic interactions with mAbs, leading to aggregates even after covalent conjugation. SDS-PAGE and native PAGE analyses reveal:
-
Aggregate Composition : Up to 51% high-molecular-weight (HMW) aggregates (>150 kDa) at 20:1 reaction ratios .
-
Covalent vs. Non-Covalent Binding :
Stability in Serum:
Non-covalently bound this compound dissociates in physiological conditions, reducing imaging specificity. SDS treatment increases fluorescence intensity by 61.8-fold by disaggregating H-dimers .
Purification Techniques:
-
SE-HPLC : Isolates monomeric conjugates with >99% purity, removing aggregates and unreacted dye .
-
Sephadex G50 : Efficient for small-scale purification, recovering ~80% yield at 10:1 reaction ratios .
PEG Spacer Integration:
-
ICG-PEG4-Sulfo-OSu reduces non-specific binding by 40% compared to this compound, improving in vivo tumor-to-background ratios .
Spectrophotometric Analysis:
-
Absorption Peaks : Covalent conjugates exhibit dual peaks at 720 nm and 800 nm, red-shifted from this compound’s native 715/780 nm .
-
Fluorescence Quenching : Conjugates show low fluorescence until SDS or target binding disrupts H-dimer formation .
In Vitro Validation:
属性
分子式 |
C49H52N3NaO10S2 |
---|---|
分子量 |
930.1 g/mol |
IUPAC 名称 |
sodium;1-[6-[2-[(1E,3E,5E,7Z)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C49H53N3O10S2.Na/c1-48(2)41(23-9-6-5-7-10-24-42-49(3,4)46-37-22-15-13-20-35(37)27-29-39(46)51(42)31-17-18-32-63(56,57)58)50(38-28-26-34-19-12-14-21-36(34)45(38)48)30-16-8-11-25-44(54)62-52-43(53)33-40(47(52)55)64(59,60)61;/h5-7,9-10,12-15,19-24,26-29,40H,8,11,16-18,25,30-33H2,1-4H3,(H-,56,57,58,59,60,61);/q;+1/p-1 |
InChI 键 |
PUIWPNXPCPENEL-UHFFFAOYSA-M |
手性 SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)ON4C(=O)CC(C4=O)S(=O)(=O)[O-])/C=C/C=C/C=C/C=C\5/C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C.[Na+] |
规范 SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)ON4C(=O)CC(C4=O)S(=O)(=O)[O-])C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C.[Na+] |
同义词 |
ICG-sulfo-OSu indocyanine green-sulfo-OSu |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。